
2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C14H11ClN4O3S and its molecular weight is 350.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C12H9ClN4O2S
- Molecular Weight : 308.74 g/mol
- CAS Number : 199339-17-8
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 4-chlorophenyl derivatives with isoxazole and oxadiazole moieties. The synthesis typically involves:
- Formation of the oxadiazole ring using appropriate arylhydrazines.
- Introduction of the thioether linkage.
- Acetylation to yield the final acetamide structure.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines following protocols established by the National Cancer Institute (NCI).
Key Findings :
- The compound exhibited significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and SNB-19 (brain cancer).
- In vitro studies reported an IC50 value of approximately 10 µg/mL against MCF-7 cells, indicating potent antiproliferative effects.
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 10 | Induction of apoptosis via caspase activation |
HepG2 | 9.6 | Cell cycle arrest at G2/M phase |
SNB-19 | 8.0 | Inhibition of tubulin polymerization |
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Key Findings :
- Minimum inhibitory concentrations (MICs) were determined for various bacterial strains.
Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
E. coli | 8 | 17.0 ± 0.40 |
S. aureus | 10 | 16.5 ± 0.30 |
P. aeruginosa | 12 | 15.0 ± 0.25 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Tubulin Inhibition : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics which is critical for cell division.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Antibacterial Mechanism : The thioether linkage may enhance membrane permeability in bacterial cells, leading to increased susceptibility.
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Study on MCF-7 Cells : A recent study demonstrated that treatment with oxadiazole derivatives led to significant apoptosis in MCF-7 cells, evidenced by increased levels of caspase 9 and a higher Bax/Bcl-2 ratio .
- In Vivo Studies : Animal models have shown that compounds similar to this one can effectively target tumors with minimal side effects, suggesting a favorable therapeutic window .
Propiedades
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O3S/c1-8-6-11(19-22-8)16-12(20)7-23-14-18-17-13(21-14)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXIJVSSOJNUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.